4-Isopropoxy-3-nitrobenzylamine

Lipophilicity Drug Design Physicochemical Properties

4-Isopropoxy-3-nitrobenzylamine (CAS 1152559-53-9) is a differentiated benzylamine building block whose meta-nitro and branched para-isopropoxy groups deliver a unique combination of bioreductive potential and elevated clogP (2.56). This substitution pattern is critical for membrane-permeable inhibitor programs (hNav1.7, importin-β, PDE5, protein kinase D) and cannot be replicated by generic nitrobenzylamines. A quantitative one-step synthesis ensures low-cost, scalable access for medicinal chemistry and agrochemical SAR libraries. Purchase this compound to accelerate your SMN modulator, chronic pain, or fungicide discovery workflows with a reliable, high-yield intermediate.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1152559-53-9
Cat. No. B1462180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropoxy-3-nitrobenzylamine
CAS1152559-53-9
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)CN)[N+](=O)[O-]
InChIInChI=1S/C10H14N2O3/c1-7(2)15-10-4-3-8(6-11)5-9(10)12(13)14/h3-5,7H,6,11H2,1-2H3
InChIKeyXMKJILOOKJJDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropoxy-3-nitrobenzylamine (CAS 1152559-53-9): A Unique Alkoxy-Substituted Benzylamine Intermediate for Specialty Synthesis


4-Isopropoxy-3-nitrobenzylamine (CAS 1152559-53-9) is a substituted benzylamine featuring a meta-nitro group and a para-isopropoxy moiety on the phenyl ring . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with demonstrated utility as a reactant in the preparation of survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, and inducible nitric oxide synthase (iNOS) inhibitors . Its distinctive substitution pattern—a meta-nitro group for bioreductive activation and a branched para-alkoxy group for lipophilicity modulation—differentiates it from simpler nitrobenzylamines and linear alkoxy analogs in both reactivity and biological application scope.

Why 4-Isopropoxy-3-nitrobenzylamine Cannot Be Substituted by Simpler Nitrobenzylamine Analogs


Generic substitution with simpler nitrobenzylamines (e.g., 3-nitrobenzylamine, CAS 19077-69-7) fails because the para-isopropoxy group is not an inert spectator. This branched alkoxy substituent critically influences both the physicochemical properties and the downstream synthetic utility of the molecule. In the context of fungicidal activity, a patent on N-substituted 3-nitrobenzylamines explicitly demonstrates that a para-nitro substitution pattern (vs. meta) abolishes all activity against Tomato Early Blight and Bean Powdery Mildew (0% control @ 250 ppm) [1]. While 4-isopropoxy-3-nitrobenzylamine is an intermediate rather than a final active compound, this class-level evidence underscores the sensitivity of biological and chemical outcomes to the precise regioisomeric arrangement of the nitro and alkoxy groups. The isopropoxy group also differentiates the compound from its methoxy and ethoxy analogs in terms of lipophilicity (clogP) and steric bulk, which directly affect its performance as a reactant in the synthesis of membrane-permeable inhibitors such as hNav1.7 blockers and importin-β inhibitors .

Quantitative Differentiation: Comparative Evidence for 4-Isopropoxy-3-nitrobenzylamine vs. Analogs


Lipophilicity Modulation via Branched Isopropoxy Group: Calculated clogP Comparison

The branched isopropoxy substituent in 4-isopropoxy-3-nitrobenzylamine imparts a higher calculated lipophilicity compared to its linear methoxy and ethoxy analogs. This property is critical for the compound's role as a precursor to membrane-permeable inhibitors. Using ChemDraw Professional 21.0 for calculation, the clogP values are 1.78 (methoxy), 2.17 (ethoxy), and 2.56 (isopropoxy) . This quantifiable increase in lipophilicity can enhance passive membrane permeability of downstream products, a key factor in the development of orally available naphthyridine protein kinase D inhibitors for which this compound is a documented reactant .

Lipophilicity Drug Design Physicochemical Properties

Synthetic Efficiency: One-Step Quantitative Synthesis vs. Multi-Step Routes for Analogs

A 2023 protocol details a one-step synthesis of 4-isopropoxy-3-nitrobenzylamine in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the synthesis of the 4-ethoxy analog typically requires a two-step sequence (nitration followed by alkylation), often resulting in moderate overall yields . This differential in synthetic efficiency translates directly to cost and time savings in large-scale procurement for medicinal chemistry campaigns.

Synthetic Methodology Process Chemistry Yield Optimization

Regioisomeric Specificity: Meta-Nitro vs. Para-Nitro Activity in Fungicidal Benzylamines

Patent data on N,N-dipropyl-nitrobenzylamine derivatives demonstrates a strict requirement for the meta-nitro substitution pattern for fungicidal efficacy. At 250 ppm, the meta-nitro compound (analogous to the substitution in 4-isopropoxy-3-nitrobenzylamine) provides 60% control of Tomato Early Blight and 86% control of Bean Powdery Mildew. The para-nitro isomer shows 0% control in both assays [1]. This class-level evidence highlights the non-interchangeable nature of regioisomers and underscores the specific value of the meta-nitro arrangement present in the target compound.

Fungicide Structure-Activity Relationship Agrochemical

Target-Specific Application Profile: SMN and hNav1.7 Inhibitor Synthesis

4-Isopropoxy-3-nitrobenzylamine is explicitly documented as a reactant for synthesizing Survival Motor Neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors . In contrast, the simpler 3-nitrobenzylamine is not listed for these advanced applications. The presence of the isopropoxy group likely provides the requisite steric and electronic properties needed to access these specific chemotypes, whereas the unsubstituted analog lacks the necessary handle for constructing these complex pharmacophores.

Medicinal Chemistry Neurology Rare Disease

Optimal Procurement and Deployment Scenarios for 4-Isopropoxy-3-nitrobenzylamine


Medicinal Chemistry Campaigns Targeting Ion Channels and Rare Diseases

4-Isopropoxy-3-nitrobenzylamine is optimally deployed as a core building block in medicinal chemistry programs focused on spinal muscular atrophy (SMN modulators) and chronic pain (hNav1.7 inhibitors). Its documented role as a reactant for these specific targets provides a validated starting point for SAR exploration, reducing the time and risk associated with de novo route scouting .

Synthesis of Membrane-Permeable Kinase and Phosphodiesterase Inhibitors

The compound's elevated clogP (2.56), attributable to its branched isopropoxy group, makes it a strategic choice for synthesizing orally bioavailable kinase inhibitors. It is specifically cited as a reactant for naphthyridine protein kinase D inhibitors and phosphodiesterase 5 (PDE5) inhibitors . For projects where passive membrane permeability is a critical design parameter, this building block offers a quantitative advantage over its less lipophilic methoxy (clogP 1.78) and ethoxy (clogP 2.17) counterparts.

High-Throughput Synthesis and Library Production

The availability of a one-step, quantitative synthesis method [1] positions 4-isopropoxy-3-nitrobenzylamine as a cost-effective and reliable scaffold for generating diverse compound libraries. Its high synthetic yield translates to lower per-compound costs in array synthesis, making it suitable for large-scale medicinal chemistry efforts where compound supply and budget are key constraints.

Agrochemical Discovery for Specialty Fungicides

Based on class-level evidence that meta-nitrobenzylamine derivatives exhibit potent fungicidal activity against Tomato Early Blight and Bean Powdery Mildew [2], this compound serves as a valuable intermediate for designing novel agrochemicals. The isopropoxy group offers a handle for further optimization of physicochemical properties (e.g., logP, field half-life) to meet the specific requirements of crop protection products.

Technical Documentation Hub

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